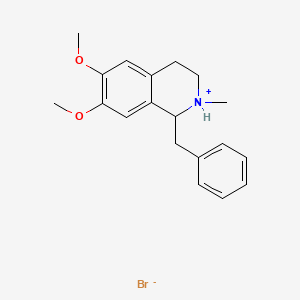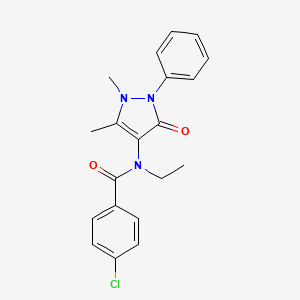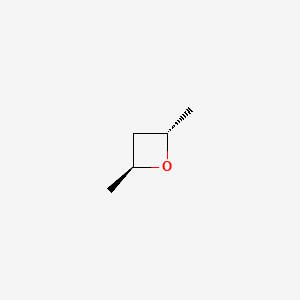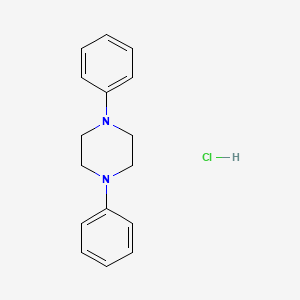
Carbonyldichlorohydrobis(triphenylphosphine)iridium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonyldichlorohydrobis(triphenylphosphine)iridium is an organometallic compound with the molecular formula C37H31Cl2IrOP2 and a molecular weight of 816.7 g/mol. This compound is known for its unique coordination chemistry and is widely used in various chemical reactions and industrial applications.
Métodos De Preparación
Carbonyldichlorohydrobis(triphenylphosphine)iridium can be synthesized through several methods. One common synthetic route involves the reaction of iridium chloride with triphenylphosphine and carbon monoxide in the presence of a suitable solvent such as dimethylformamide (DMF) or 2-methoxyethanol . The reaction is typically conducted under nitrogen atmosphere to prevent oxidation. The product is then purified through recrystallization .
Análisis De Reacciones Químicas
Carbonyldichlorohydrobis(triphenylphosphine)iridium undergoes various types of chemical reactions, including:
Oxidative Addition: This compound can undergo oxidative addition reactions with halogens, hydrogen, and other small molecules.
Substitution Reactions: It can participate in substitution reactions where ligands such as carbon monoxide or chloride are replaced by other ligands.
Reductive Elimination: The compound can also undergo reductive elimination reactions, forming new bonds between ligands.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen, and various organic ligands. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Carbonyldichlorohydrobis(triphenylphosphine)iridium has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroboration, and hydrosilylation.
Material Science: The compound is used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Medicinal Chemistry:
Industrial Applications: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mecanismo De Acción
The mechanism of action of carbonyldichlorohydrobis(triphenylphosphine)iridium involves its ability to undergo oxidative addition and reductive elimination reactions. These reactions allow the compound to form new bonds and participate in various catalytic cycles . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Carbonyldichlorohydrobis(triphenylphosphine)iridium is similar to other iridium complexes such as bis(triphenylphosphine)iridium(I) carbonyl chloride (Vaska’s complex) and carbonyl(phenylethynyl)bis(triphenylphosphine)iridium(I) . it is unique in its ability to undergo a wide range of chemical reactions and its versatility in various applications .
Similar compounds include:
- Bis(triphenylphosphine)iridium(I) carbonyl chloride
- Carbonyl(phenylethynyl)bis(triphenylphosphine)iridium(I)
These compounds share similar coordination chemistry but differ in their reactivity and applications.
Propiedades
Número CAS |
17000-10-1 |
|---|---|
Fórmula molecular |
C37H31Cl2IrOP2 |
Peso molecular |
816.7 g/mol |
Nombre IUPAC |
carbon monoxide;hydride;iridium(3+);triphenylphosphane;dichloride |
InChI |
InChI=1S/2C18H15P.CO.2ClH.Ir.H/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;;/h2*1-15H;;2*1H;;/q;;;;;+3;-1/p-2 |
Clave InChI |
GIXFMNDNEGNKDC-UHFFFAOYSA-L |
SMILES canónico |
[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



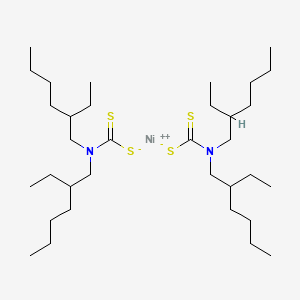

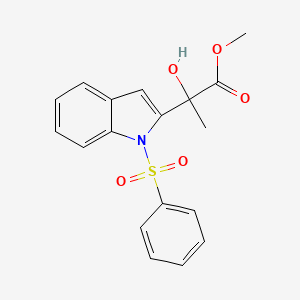
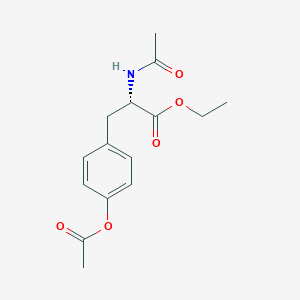
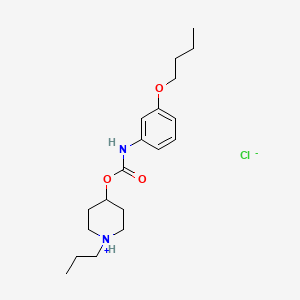
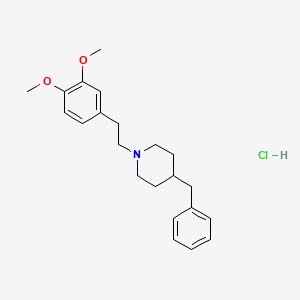
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
